molecular formula C15H20Cl2N2O B6193776 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide CAS No. 2417942-76-6

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide

Cat. No.: B6193776
CAS No.: 2417942-76-6
M. Wt: 315.2
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide is a synthetic compound known for its potent pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with (1R,2R)-2-(dimethylamino)cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The compound exerts its effects primarily through its interaction with the mu-opioid receptor. It binds to this receptor with high affinity, leading to the activation of downstream signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors, which mediate the compound’s pharmacological actions .

Comparison with Similar Compounds

3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:

Properties

CAS No.

2417942-76-6

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2

Purity

95

Origin of Product

United States

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